molecular formula C17H21N3O2 B2384783 N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide CAS No. 1021102-05-5

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No.: B2384783
CAS No.: 1021102-05-5
M. Wt: 299.374
InChI Key: RPAQJKIJCDGINZ-UHFFFAOYSA-N
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Description

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a methoxy group, a methylphenyl group, and a butanamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-methoxypyridazine with 2-methylphenylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a butanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(2)9-16(21)18-15-10-13(6-5-12(15)3)14-7-8-17(22-4)20-19-14/h5-8,10-11H,9H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAQJKIJCDGINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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